5-Acetylamino-6-amino-3-methyluracil
5-Acetylamino-6-amino-3-methyluracil
5-Acetylamino-6-amino-3-methyluracil, also known as aamu or 5-ammu, belongs to the class of organic compounds known as n-acetylarylamines. These are acetamides where one or more amide hydrogens is substituted by an aryl group. 5-Acetylamino-6-amino-3-methyluracil is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 5-Acetylamino-6-amino-3-methyluracil has been detected in multiple biofluids, such as feces, urine, and blood. In humans, 5-acetylamino-6-amino-3-methyluracil is involved in the caffeine metabolism pathway.
5-Acetylamino-6-amino-3-methyluracil is an aromatic amide.
5-Acetylamino-6-amino-3-methyluracil is an aromatic amide.
Brand Name:
Vulcanchem
CAS No.:
19893-78-8
VCID:
VC20762148
InChI:
InChI=1S/C7H10N4O3/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13/h8H2,1-2H3,(H,9,12)(H,10,14)
SMILES:
CC(=O)NC1=C(NC(=O)N(C1=O)C)N
Molecular Formula:
C7H10N4O3
Molecular Weight:
198.18 g/mol
5-Acetylamino-6-amino-3-methyluracil
CAS No.: 19893-78-8
Cat. No.: VC20762148
Molecular Formula: C7H10N4O3
Molecular Weight: 198.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-Acetylamino-6-amino-3-methyluracil, also known as aamu or 5-ammu, belongs to the class of organic compounds known as n-acetylarylamines. These are acetamides where one or more amide hydrogens is substituted by an aryl group. 5-Acetylamino-6-amino-3-methyluracil is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 5-Acetylamino-6-amino-3-methyluracil has been detected in multiple biofluids, such as feces, urine, and blood. In humans, 5-acetylamino-6-amino-3-methyluracil is involved in the caffeine metabolism pathway. 5-Acetylamino-6-amino-3-methyluracil is an aromatic amide. |
|---|---|
| CAS No. | 19893-78-8 |
| Molecular Formula | C7H10N4O3 |
| Molecular Weight | 198.18 g/mol |
| IUPAC Name | N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
| Standard InChI | InChI=1S/C7H10N4O3/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13/h8H2,1-2H3,(H,9,12)(H,10,14) |
| Standard InChI Key | POQOTWQIYYNXAT-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=C(NC(=O)N(C1=O)C)N |
| Canonical SMILES | CC(=O)NC1=C(NC(=O)N(C1=O)C)N |
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